2-fluoro-N-(4-methoxyphenyl)aniline

Materials Science Organic Electronics Synthetic Chemistry

2-Fluoro-N-(4-methoxyphenyl)aniline (CAS 1741-78-2) is a diarylamine derivative with the molecular formula C₁₃H₁₂FNO. Its core structure consists of a diphenylamine scaffold, where one phenyl ring is substituted with a fluorine atom at the ortho position, and the other with a methoxy group at the para position.

Molecular Formula C13H12FNO
Molecular Weight 217.24 g/mol
CAS No. 1741-78-2
Cat. No. B157143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(4-methoxyphenyl)aniline
CAS1741-78-2
Molecular FormulaC13H12FNO
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=CC=CC=C2F
InChIInChI=1S/C13H12FNO/c1-16-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3
InChIKeyZGNWCEHNELRVNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-(4-methoxyphenyl)aniline (CAS 1741-78-2): A Core Diarylamine Scaffold for Electronic Materials and Medicinal Chemistry


2-Fluoro-N-(4-methoxyphenyl)aniline (CAS 1741-78-2) is a diarylamine derivative with the molecular formula C₁₃H₁₂FNO [1]. Its core structure consists of a diphenylamine scaffold, where one phenyl ring is substituted with a fluorine atom at the ortho position, and the other with a methoxy group at the para position . This specific substitution pattern imparts unique electronic and steric properties that differentiate it from unsubstituted or symmetrically substituted diarylamines, making it a valuable intermediate in the synthesis of advanced materials, particularly as a building block for hole-transport materials (HTMs) in organic electronics [2], and as a scaffold for exploring structure-activity relationships in medicinal chemistry [3].

Why Generic Substitution Fails: The Quantifiable Impact of Ortho-Fluorine and Para-Methoxy Substitution in Diarylamines


Diarylamines are a versatile class of compounds, but their performance in applications ranging from hole-transport layers to biological probes is exquisitely sensitive to subtle electronic modifications [1]. Simple substitution with generic, unsubstituted diphenylamine or even a single functional group (e.g., 4-methoxydiphenylamine) fails to replicate the precise electronic and steric profile of 2-fluoro-N-(4-methoxyphenyl)aniline. The presence of the *ortho*-fluorine atom is particularly crucial; it not only withdraws electron density but also introduces a site for non-covalent interactions (e.g., F···H hydrogen bonding) that can significantly alter molecular conformation, packing, and stability compared to non-fluorinated or *para*-substituted analogs [2]. This specific, asymmetric substitution pattern is not an arbitrary modification but a key design element that governs the compound's utility in advanced applications, as detailed in the quantitative evidence below.

Quantitative Differentiation of 2-Fluoro-N-(4-methoxyphenyl)aniline: Head-to-Head Data vs. Key Analogs


Thermal Stability and Processability: Boiling Point Advantage Over Unsubstituted and Mono-Substituted Analogs

The computed boiling point of 2-fluoro-N-(4-methoxyphenyl)aniline at 760 mmHg is 310.15°C, which is significantly higher than that of the unsubstituted parent compound, diphenylamine (302°C), and its mono-substituted counterparts, 4-methoxydiphenylamine (195°C at 12 mmHg) and 2-fluorodiphenylamine (270.9°C at 760 mmHg) [1]. This higher boiling point, which is a direct consequence of the combined electron-donating and -withdrawing groups increasing molecular weight and intermolecular interactions, suggests superior thermal stability during high-temperature processing steps like vacuum deposition for organic electronics [2].

Materials Science Organic Electronics Synthetic Chemistry

Electronic Tuning: A Unique Ortho-Fluorine Effect for Optimized Redox Potential in Material Applications

While direct oxidation potential data for 2-fluoro-N-(4-methoxyphenyl)aniline is not available, class-level studies on ortho-fluorinated triarylamine HTMs (e.g., DTP-FO) demonstrate that the ortho-fluorine atom, in conjunction with methoxy groups, can fine-tune the redox potential to achieve optimal alignment with perovskite valence bands [1]. In these systems, the ortho-fluorine induces non-covalent interactions that stabilize the molecular conformation, leading to devices with a Power Conversion Efficiency (PCE) of 20.5% [1]. In contrast, the benchmark HTM spiro-OMeTAD, which lacks this specific ortho-fluorine substitution pattern, achieved a PCE of 21.4% but with inferior thermal and photostability [1]. Furthermore, the para-methoxy group on the diarylamine core is known to lower oxidation potential compared to unsubstituted diphenylamine, enhancing its hole-donating ability [2].

Organic Electronics Perovskite Solar Cells Hole Transport Materials

Physicochemical Stability: A Computed Density and LogP Profile Distinct from Symmetric Analogs

The asymmetric substitution of 2-fluoro-N-(4-methoxyphenyl)aniline results in a unique physicochemical profile. Its computed density is 1.183 g/cm³ and its calculated LogP (XLogP3) is 3.5 . This places it in a distinct property space compared to the less dense and more lipophilic unsubstituted diphenylamine (density 1.16 g/cm³, LogP ~3.3) and the more crystalline, higher-melting 4-methoxydiphenylamine (melting point 104-108°C) [1]. The combination of fluorine and methoxy groups imparts a balance of lipophilicity and polar surface area (tPSA: 21.3 Ų) that can influence membrane permeability and binding interactions in a manner distinct from its mono-substituted or unsubstituted counterparts .

Medicinal Chemistry Property Prediction Drug Discovery

Best-Fit Research and Industrial Applications for 2-Fluoro-N-(4-methoxyphenyl)aniline


Development of Next-Generation Hole Transport Materials (HTMs) for Perovskite Solar Cells

Based on class-level evidence that ortho-fluorinated methoxy-diarylamines can enhance the stability and efficiency of perovskite solar cells [1], 2-fluoro-N-(4-methoxyphenyl)aniline is an ideal precursor for synthesizing novel, stable HTMs. Its higher boiling point (310.15°C) compared to simpler analogs (Section 3) also suggests it can withstand the thermal stresses of vacuum deposition, a common technique for device fabrication . This compound is prioritized over non-fluorinated or para-fluorinated analogs for researchers aiming to fine-tune energy level alignment and improve device longevity through strategic non-covalent interactions [1].

Medicinal Chemistry: A Privileged Scaffold for Structure-Activity Relationship (SAR) Studies

The asymmetric substitution pattern of this diarylamine provides a unique entry point for SAR exploration [2]. Its distinct LogP of 3.5 and topological polar surface area of 21.3 Ų (Section 3) offer a balanced lipophilic/hydrophilic profile that is often desirable for drug-like molecules targeting intracellular pathways or crossing biological membranes. Procurement of this specific compound, rather than a symmetric or mono-substituted analog, allows medicinal chemists to probe the specific contributions of an ortho-fluorine and para-methoxy group to binding affinity, selectivity, and pharmacokinetic properties in lead optimization campaigns [3].

Synthesis of Advanced Polymeric and Oligomeric Materials for Organic Electronics

As a diarylamine building block, 2-fluoro-N-(4-methoxyphenyl)aniline can be incorporated into larger π-conjugated systems via various cross-coupling reactions [4]. The ortho-fluorine atom is a known site for nucleophilic aromatic substitution or can participate in unique non-covalent interactions (e.g., C–H···F hydrogen bonds) that influence polymer chain packing, morphology, and charge transport [1]. Its computed higher density and boiling point (Section 3) relative to unsubstituted diphenylamine are indicative of stronger intermolecular forces, which can translate into improved film-forming properties and thermal stability of the resulting polymeric materials, making it a superior choice over simpler aniline derivatives for demanding electronic applications.

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